molecular formula C17H28O5 B030626 alpha-Arteether CAS No. 82534-75-6

alpha-Arteether

Cat. No. B030626
CAS RN: 82534-75-6
M. Wt: 312.4 g/mol
InChI Key: NLYNIRQVMRLPIQ-LTLPSTFDSA-N
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Description

Alpha-Arteether is an antimalarial medication . It is an effective medicine used for the treatment of chloroquine-resistant malaria caused by a malarial parasite . This medicine is used for treating the infection but does not prevent it .


Synthesis Analysis

Arteether has been prepared from dihydroquinghaosu by etherification with ethanol in the presence of Lewis acid . It is separated from its chromatographically slower moving alpha-dihydroqinghaosu ethyl ether .


Molecular Structure Analysis

The absolute stereochemistry at C-12 has been determined by 1H NMR data . The molecular formula of alpha-Arteether is C17H28O5 .


Chemical Reactions Analysis

A simple and easy liquid chromatographic procedure was developed for the separation and analysis of α,β-arteether . The developed method uses a reversed-phase Luna C18 column, a hybrid micellar mobile phase containing 0.15 M SDS–6% (v/v) butanol–0.01 M phosphate buffered at pH 7, and detection at 218 nm .


Physical And Chemical Properties Analysis

The molecular weight of alpha-Arteether is 312.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 .

Scientific Research Applications

  • Treatment of Malaria : Alpha-Arteether has been identified as a potent treatment for various forms of malaria. Studies have shown its high gametocytocidal activity against Plasmodium cynomolgi B, making it a viable treatment option (Tripathi, Dutta, & Vishwakarma, 1996). It is effective in treating complicated falciparum malaria, offering rapid recovery from complications without significant side effects (Mohanty, Mishra, Satpathy, Dash, & Patnaik, 1997). Clinical trials have shown that alpha, beta-Arteether injections are highly effective, with a high cure rate and short parasite clearance and fever clearance times (Mukim et al., 2011).

  • Pharmacological Studies : Alpha-Arteether has been evaluated for its pharmacological properties. It has been found to lack significant activity on the central nervous, cardiovascular, and urinary systems, highlighting its safety profile (Kar, Nath, Bajpai, Dutta, & Vishwakarma, 1989). In addition, comparative studies of alpha and beta arteether isomers have provided insights into their therapeutic efficacy and rapid action in malaria treatment (Sabarinath, Madhusudanan, Asthana, Puri, & Gupta, 2004).

  • Analytical Methods : Research has also been conducted to develop sensitive and selective methods for the determination of alpha-Arteether and its metabolites in biological samples, which is crucial for pharmacokinetic studies (Rajanikanth, Madhusudanan, & Gupta, 2003). These methods enable accurate monitoring and quantification of the drug, aiding in the understanding of its pharmacokinetics and efficacy.

Safety And Hazards

Alpha-Beta Arteether therapy may show side effects such as tremors, skin rashes, nausea, etc . These side effects are short-acting and subside on their own . Consult your doctor if any of these symptoms get worse . Avoid taking Alpha-Beta Arteether if you are allergic to it .

properties

IUPAC Name

(1R,4S,5R,8S,9R,10R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYNIRQVMRLPIQ-LTLPSTFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231827
Record name alpha-Arteether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Arteether

CAS RN

82534-75-6
Record name α-Arteether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82534-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Arteether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082534756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Arteether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-ARTEETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6TF0B136Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
R Tripathi, GP Dutta… - The American journal of …, 1991 - europepmc.org
… beta arteether have comparable activity and are curative at a dose of 5 mg/kg for 3 days against blood-induced Plasmodium cynomolgi B infection in the rhesus monkey; alpha arteether …
Number of citations: 14 europepmc.org
BB Afolabi, CAN Okoromah - Cochrane database of …, 2004 - cochranelibrary.com
Background Quinine and artemisinin drugs are used in severe malaria, but quinine resistance is increasing. Arteether is a recently developed artemisinin derivative that is oil soluble, …
Number of citations: 24 www.cochranelibrary.com
S Dhulap, A Mandhare, K Deval - Indian Journal of Natural …, 2023 - op.niscpr.res.in
… For example, the bioactive alpha-arteether semi synthetic drug from A. annua was evaluated for its efficacy against gyrase mutant bacteria which are resistant to quinolone drugs and …
Number of citations: 3 op.niscpr.res.in
AR Khosravi, H Shokri, MH Darabi, A Kashani… - Journal de mycologie …, 2009 - Elsevier
OBJECTIVE: To determine the efficacy of Mycoderm lotion (Artemisia sieberi essential oil) in treating Pityriasis versicolor and comparing its effects with clotromazole lotion. MATERIAL …
Number of citations: 27 www.sciencedirect.com
DC Jain, RS Bhakuni, MM Gupta, RP Sharma… - 2000 - nopr.niscpr.res.in
Malaria is one of the world's most devastating human infectious disease and, in India, it is endemic with the mortality rate steadily increasing. As a result the search for the development …
Number of citations: 20 nopr.niscpr.res.in
C You, J Yu, G Qin, JP Yang, C Yang… - Journal of AOAC …, 2021 - academic.oup.com
… Some researchers have reported that artemisinin has antifungal activity against yeast (20) and Aspergillus fumigatus (21), and beta-arteether and alpha-arteether showed marked …
Number of citations: 4 academic.oup.com
V Nithya - Inventi Rapid: Ethnopharmacology, 2011 - researchgate.net
… Artemisin and its derivative alpha arteether, also known by the name qinghaosu, find current use as antimalarials.Terpenenes or terpenoids are active against bacteria,56 fungi57 and …
Number of citations: 2 www.researchgate.net
S Kumar, S Srivastava - Current Science, 2005 - JSTOR
… Method for the use of alpha arteether as an anti bacterial and anti-fungal agent. US patent 6,127,405, 2000. Khanuja, SPS et al., Antimicrobial composition and method for producing the …
Number of citations: 30 www.jstor.org
K Liu - 2021 - search.proquest.com
The remarkable story of the discovery of artemisinin and establishment of its antimalarial activity by Chinese scientists represents one of the great discoveries in medicine in the latter …
Number of citations: 0 search.proquest.com
S Kumar, SK Gupta, P Singh, P Bajpai… - Industrial crops and …, 2004 - Elsevier
Several field crop experiments were carried out on the annual determinate anti-malarial medicinal plant Artemisia annua over three annual cropping periods in the subtropical …
Number of citations: 115 www.sciencedirect.com

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